5-(2,6-Dimethoxyphenyl)nicotinic acid
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Overview
Description
5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID is an organic compound with a complex structure that includes both pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system in which it is used. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine carboxylic acids and phenyl derivatives. Examples include:
- 2,6-Dimethoxypyridine
- 2,6-Dichloropyridine-4-carboxylic acid
Uniqueness
What sets 5-(2,6-DIMETHOXYPHENYL)PYRIDINE-3-CARBOXYLIC ACID apart is its unique combination of the pyridine and phenyl groups with methoxy substituents, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-(2,6-dimethoxyphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-11-4-3-5-12(19-2)13(11)9-6-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17) |
InChI Key |
MZABUXYOVZSNGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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